
2-(2-Amino-5-(2-methoxyphenyl)pyrimidin-4-yl)-5-((2-fluorobenzyl)oxy)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Amino-5-(2-methoxyphenyl)pyrimidin-4-yl)-5-((2-fluorobenzyl)oxy)phenol is a synthetic compound that has been widely studied for its potential therapeutic applications. This compound is also known as AG-1478 and belongs to the family of tyrosine kinase inhibitors. Tyrosine kinase inhibitors are a class of drugs that target specific enzymes involved in cell signaling pathways, and they have been used to treat various types of cancer and other diseases.
科学的研究の応用
Sure! Here is a comprehensive analysis of the scientific research applications of 2-(2-Amino-5-(2-methoxyphenyl)pyrimidin-4-yl)-5-((2-fluorobenzyl)oxy)phenol:
Pharmaceutical Development
This compound has shown potential in pharmaceutical development, particularly as a kinase inhibitor . Kinase inhibitors are crucial in treating various cancers and inflammatory diseases by blocking specific enzymes involved in cell signaling pathways. Research indicates that this compound can selectively inhibit certain kinases, making it a promising candidate for targeted cancer therapies .
Neuroprotective Agents
Studies suggest that this compound may have neuroprotective properties. It can potentially protect neurons from damage caused by oxidative stress and neuroinflammation, which are common in neurodegenerative diseases like Alzheimer’s and Parkinson’s. This makes it a valuable candidate for developing treatments aimed at slowing down or preventing the progression of these diseases .
Antimicrobial Activity
The compound has demonstrated significant antimicrobial activity against a range of bacterial and fungal pathogens. This includes both Gram-positive and Gram-negative bacteria, as well as various fungal species. Its broad-spectrum antimicrobial properties make it a potential candidate for developing new antibiotics and antifungal agents .
Anti-inflammatory Applications
Research has shown that this compound can effectively reduce inflammation by inhibiting the production of pro-inflammatory cytokines. This makes it a potential therapeutic agent for treating chronic inflammatory conditions such as rheumatoid arthritis, inflammatory bowel disease, and psoriasis .
Antioxidant Properties
The compound exhibits strong antioxidant properties, which can help in neutralizing free radicals and reducing oxidative stress. This is particularly beneficial in preventing cellular damage and aging, as well as in the treatment of diseases where oxidative stress plays a key role, such as cardiovascular diseases and certain cancers .
Cancer Research
In addition to its role as a kinase inhibitor, this compound has shown promise in inducing apoptosis (programmed cell death) in cancer cells. This is crucial for eliminating cancer cells without affecting normal, healthy cells. Its ability to target multiple pathways involved in cancer cell survival makes it a versatile candidate for cancer research and therapy .
Cardiovascular Health
The compound’s anti-inflammatory and antioxidant properties also contribute to its potential benefits in cardiovascular health. It can help in reducing the risk of atherosclerosis (plaque buildup in arteries) and other cardiovascular diseases by preventing oxidative damage and inflammation in blood vessels .
Dermatological Applications
Due to its anti-inflammatory and antimicrobial properties, this compound is being explored for use in dermatological applications. It can be used in the treatment of skin conditions such as acne, eczema, and psoriasis, where inflammation and microbial infections play a significant role .
特性
IUPAC Name |
2-[2-amino-5-(2-methoxyphenyl)pyrimidin-4-yl]-5-[(2-fluorophenyl)methoxy]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20FN3O3/c1-30-22-9-5-3-7-17(22)19-13-27-24(26)28-23(19)18-11-10-16(12-21(18)29)31-14-15-6-2-4-8-20(15)25/h2-13,29H,14H2,1H3,(H2,26,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRHVRFFADHHCOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=CN=C(N=C2C3=C(C=C(C=C3)OCC4=CC=CC=C4F)O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Amino-5-(2-methoxyphenyl)pyrimidin-4-yl)-5-((2-fluorobenzyl)oxy)phenol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Acetyl-2-(4-butoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2732948.png)
![N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2732951.png)
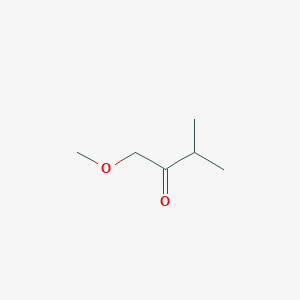
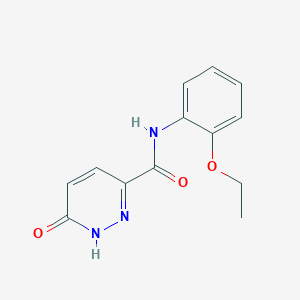

![Tert-butyl N-[(1R,3R,4R)-3-amino-4-hydroxycyclopentyl]carbamate](/img/structure/B2732957.png)
![1-((4'-methoxy-[1,1'-biphenyl]-4-yl)sulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine](/img/structure/B2732959.png)

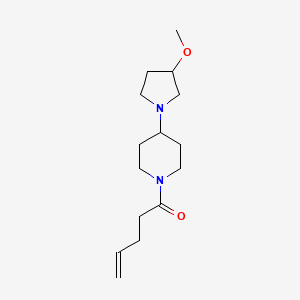
![3-(4-chlorobenzyl)-1-(4-fluorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2732965.png)
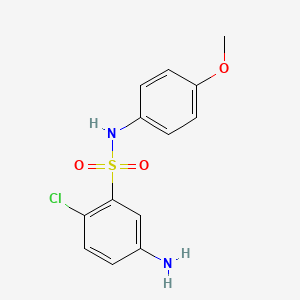
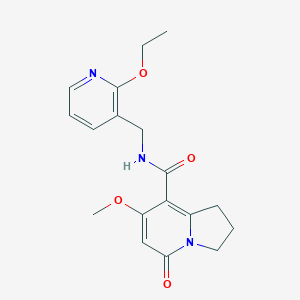
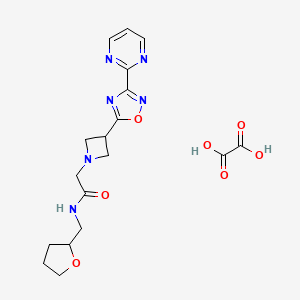
![2,4-dimethoxy-N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2732970.png)